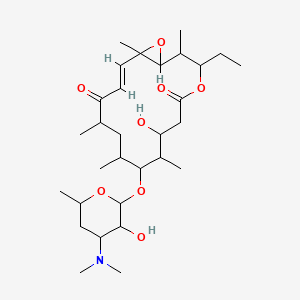
Juvenimicin A2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Juvenimicin A2 is a 16-membered macrolide antibiotic that belongs to the juvenimicin complex. It is produced by the bacterium Micromonospora chalcea var. izumensis. This compound is part of a larger family of macrolide antibiotics, which are known for their broad-spectrum antibacterial properties. This compound is particularly notable for its structural similarity to other macrolides like tylosin, but with distinct differences that confer unique biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Juvenimicin A2 is typically synthesized through a series of polyketide synthase (PKS) pathways. The biosynthesis involves the assembly of a polyketide chain, which is then cyclized to form the macrolide ring. The process includes multiple enzymatic steps, such as ketoreduction, dehydration, and enoyl reduction, facilitated by modular PKS .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Micromonospora chalcea var. izumensis under controlled conditions. The fermentation broth is then extracted and purified to isolate this compound. Genetic engineering techniques have also been employed to enhance the yield and efficiency of production .
Analyse Chemischer Reaktionen
Types of Reactions: Juvenimicin A2 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Wissenschaftliche Forschungsanwendungen
Juvenimicin A2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrolide biosynthesis and enzymatic pathways.
Biology: Investigated for its antibacterial properties and its effects on bacterial protein synthesis.
Medicine: Explored for its potential use in treating bacterial infections, particularly those caused by Gram-positive bacteria.
Wirkmechanismus
Juvenimicin A2 exerts its antibacterial effects by binding to the bacterial ribosome, thereby inhibiting protein synthesis. This action disrupts the growth and replication of bacteria. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to the inhibition of peptide chain elongation .
Vergleich Mit ähnlichen Verbindungen
Tylosin: Another 16-membered macrolide with similar antibacterial properties but different structural features.
Leucomycin: Shares a similar macrolide ring structure but differs in the attached sugar moieties.
Spiramycin: Another macrolide with a similar mechanism of action but different clinical applications.
Uniqueness: Juvenimicin A2 is unique due to its specific structural modifications, such as the presence of a methyl group at the 6-position on the lactone ring, which distinguishes it from other macrolides like tylosin that have an ethylformyl group at the same position .
Eigenschaften
CAS-Nummer |
61417-47-8 |
|---|---|
Molekularformel |
C30H51NO8 |
Molekulargewicht |
553.7 g/mol |
IUPAC-Name |
(14E)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadec-14-ene-5,13-dione |
InChI |
InChI=1S/C30H51NO8/c1-10-24-20(6)28-30(7,39-28)12-11-22(32)16(2)13-17(3)27(19(5)23(33)15-25(34)37-24)38-29-26(35)21(31(8)9)14-18(4)36-29/h11-12,16-21,23-24,26-29,33,35H,10,13-15H2,1-9H3/b12-11+ |
InChI-Schlüssel |
NMAABBNXENXPAD-VAWYXSNFSA-N |
Isomerische SMILES |
CCC1C(C2C(O2)(/C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)C)C)C)C |
Kanonische SMILES |
CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




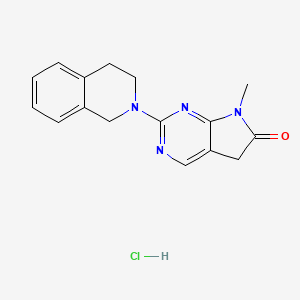

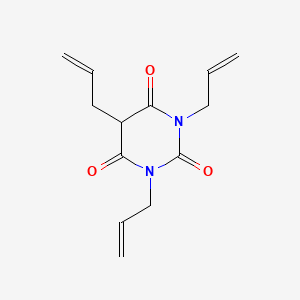

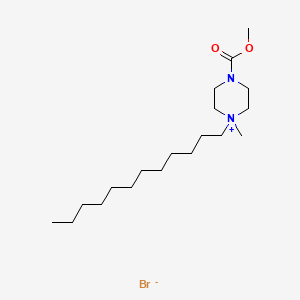
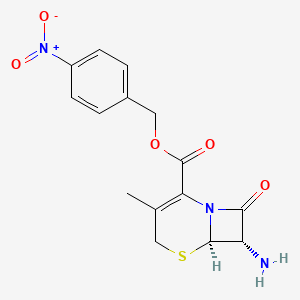

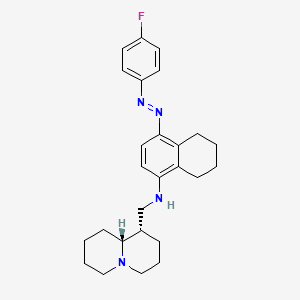

![7-(2-aminophenyl)-7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B15184056.png)
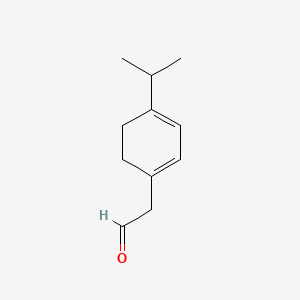
![2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B15184063.png)
